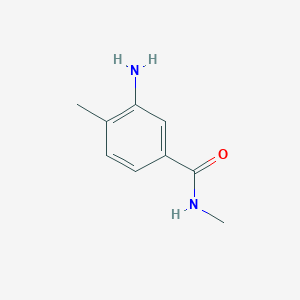
5-Aminopyrazine-2-carboxamide
Overview
Description
5-Aminopyrazine-2-carboxamide is a compound with the molecular formula C5H6N4O and a molecular weight of 138.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 5-Aminopyrazine-2-carboxamide is 1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H, (H2,6,9)(H2,7,10) . The IR spectra of similar compounds show a signal at 1641–1684 cm−1, attributed to the amidic carbonyl .It should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Antimycobacterial Activity
5-Aminopyrazine-2-carboxamide derivatives have shown promising results as antimycobacterial agents. These compounds have been evaluated against various strains of mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. The most active compounds were found to be 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exhibiting minimum inhibitory concentrations (MIC) ranging from 1.95 to 31.25 µg/mL . This suggests their potential use in treating tuberculosis, especially in cases where traditional medications are ineffective.
Antibacterial and Antifungal Properties
While the primary focus of these derivatives has been on tuberculosis, some studies have also reported their antibacterial and antifungal properties. A small number of substances with alicyclic side chains showed activity against fungi, comparable or higher than standard treatments. The biological efficacy of these compounds increased with rising lipophilicity, indicating a potential for developing new antifungal medications .
Photosynthetic Electron Transport Inhibition
Several derivatives of 5-Aminopyrazine-2-carboxamide have been identified as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. The inhibitory activity varied significantly, with IC50 values ranging from 14.3 to 1590.0 μmol/L. This activity is not only associated with the lipophilicity of the compounds but also with the presence of a secondary amine fragment bound to the pyrazine ring . This suggests a potential application in agricultural research, particularly in the study of herbicides.
Lipophilicity Determination
The study of 5-Aminopyrazine-2-carboxamide derivatives includes experiments to determine their lipophilicity. Understanding the lipophilicity of these compounds is crucial as it affects their biological activity and potential as pharmaceutical agents. The variability in yields from the aminodehalogenation reaction, which is used to synthesize these compounds, can be explained by the steric effects of some substituents, indicating the importance of molecular structure in their function .
Prolyl-tRNA Synthetase Inhibition
Research has been conducted on adenosine-mimicking derivatives of 3-Aminopyrazine-2-carboxamide, targeting the inhibition of prolyl-tRNA synthetase with antimycobacterial activity. These compounds were designed based on a previously reported inhibitor of human prolyl-tRNA synthetase and were evaluated for their activity against mycobacteria. The active compounds preserved their activity even against multidrug-resistant strains, highlighting their potential as a new class of antimycobacterial drugs .
Drug Repurposing
The derivatives of 5-Aminopyrazine-2-carboxamide are being explored for drug repurposing opportunities. The study of these compounds’ interaction with prolyl-tRNA synthetase is a step towards repurposing inhibitors of human enzymes for targeting similar enzymes in pathogens. This approach could lead to the development of new treatments for diseases caused by drug-resistant pathogens .
Safety and Hazards
The safety information for 5-Aminopyrazine-2-carboxamide includes hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-aminopyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGJSUOZDZWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502954 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrazine-2-carboxamide | |
CAS RN |
89323-09-1 | |
| Record name | 5-Aminopyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



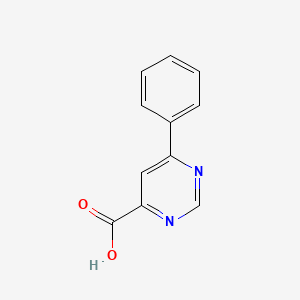

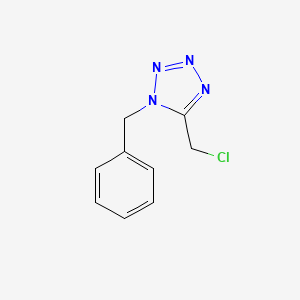


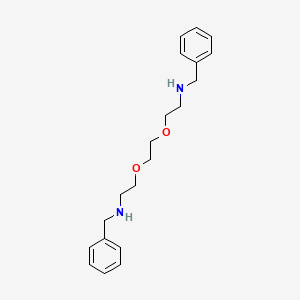
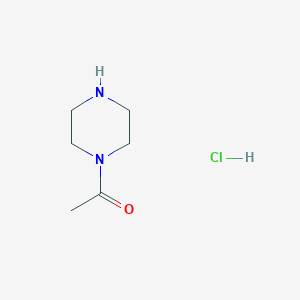

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)




